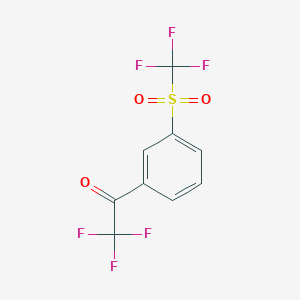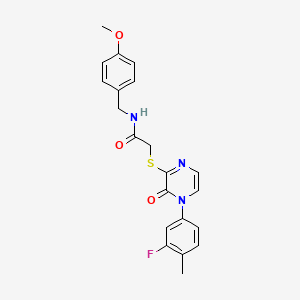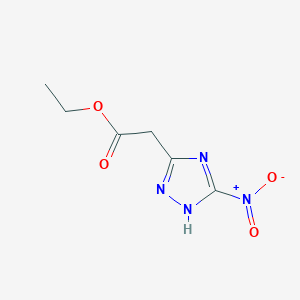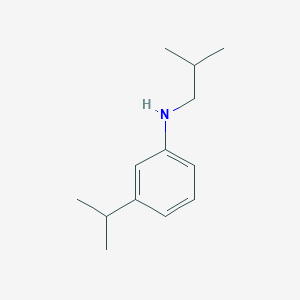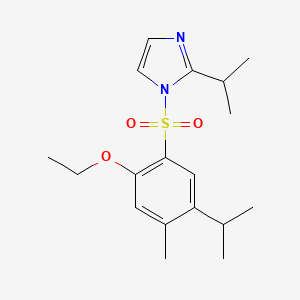
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole” is a chemical substance with a specific molecular structure . It is available for purchase with a CAS No. 713507-30-3.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula. There are different versions of this compound with slightly different molecular formulas. For example, one version has the molecular formula C18H27NO5S , another version has the molecular formula C17H27NO3S , and yet another version has the molecular formula C17H28N2O3S .科学的研究の応用
Compound Synthesis and Characterization
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-isopropyl-1H-imidazole has been explored in various scientific research contexts. Bermejo et al. (2000) studied similar compounds, focusing on their rearrangement and coordination with nickel centers. Their work involved synthesizing compounds with structures related to 1H-imidazole and characterizing them using techniques like crystallography, IR spectroscopy, and magnetic measurements (Bermejo et al., 2000).
Catalysis and Green Chemistry
Khaligh (2014) utilized 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Bronsted acidic ionic liquid catalyst related to the imidazole structure, in the synthesis of polyhydroquinoline derivatives. This method emphasizes the importance of clean, efficient, and environmentally friendly synthesis methods in modern chemical research (Khaligh, 2014).
Pharmacological Research
Moosavi-Zare et al. (2013) explored the use of disulfonic acid imidazolium chloroaluminate for synthesizing pyrazole derivatives. Their work highlights the significance of imidazole derivatives in pharmacological research, especially in the synthesis of potential therapeutic compounds (Moosavi-Zare et al., 2013).
Enzyme Inhibition Studies
The study of imidazole derivatives also extends to the exploration of their potential as enzyme inhibitors. Abdel-Aziz et al. (2015) investigated a series of arenesulfonyl-2-imidazolidinones for their ability to inhibit carbonic anhydrase, an enzyme involved in pH regulation. Their research contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (Abdel-Aziz et al., 2015).
Radiolabeling and Imaging
Hamill et al. (1996) developed radiolabeled nonpeptide angiotensin II antagonists using structures closely related to 1H-imidazole. This research is pivotal in medical imaging, especially in receptor imaging, illustrating the diverse applications of imidazole derivatives (Hamill et al., 1996).
Analytical Chemistry Applications
Springer et al. (2014) employed imidazolium-based ionic liquids in the analysis of sulfonylureas in cereal samples. This work demonstrates the utility of imidazole derivatives in improving analytical methodologies, particularly in food chemistry (Springer et al., 2014).
特性
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-7-23-16-10-14(6)15(12(2)3)11-17(16)24(21,22)20-9-8-19-18(20)13(4)5/h8-13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVLWOULJRHCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2861191.png)
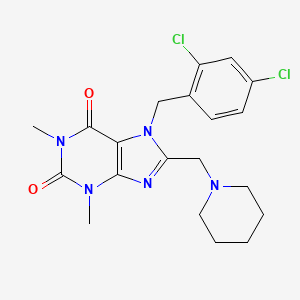
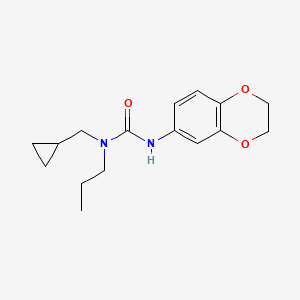
![3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2861196.png)
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)
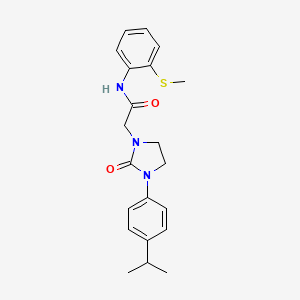
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)
![Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2861204.png)
![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)
